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molecular formula C5H5BrS B1271868 3-Bromo-4-methylthiophene CAS No. 30318-99-1

3-Bromo-4-methylthiophene

Cat. No. B1271868
M. Wt: 177.06 g/mol
InChI Key: MBUSOPVRLCFJCS-UHFFFAOYSA-N
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Patent
US08557847B2

Procedure details

Using a procedure similar to Example 4, step (b), 3-bromo-4-methylthiophene (571 mg, 3.2 mmol) was treated with n-BuLi (1.41 mL, 2.5M/hexanes) and then allowed to react with 2-isopropoxy-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane (775 μL, 3.8 mmol) to afford 189 mg (26%) of the title compound as a colorless oil. 1H-NMR (CDCl3; 400 MHz): δ 1.32 (s, 12H), 2.42 (s, 3H), 6.90-6.91 (m, 1H), 7.84 (d, 1H, J=2.9 Hz).
Quantity
571 mg
Type
reactant
Reaction Step One
Quantity
1.41 mL
Type
reactant
Reaction Step Two
Quantity
775 μL
Type
reactant
Reaction Step Three
Yield
26%

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:6](C)=[CH:5][S:4][CH:3]=1.[Li][CH2:9]CCC.C(O[B:17]1[O:21][C:20]([CH3:23])([CH3:22])[C:19]([CH3:25])([CH3:24])[O:18]1)(C)C>>[CH3:24][C:19]1([CH3:25])[C:20]([CH3:23])([CH3:22])[O:21][B:17]([C:6]2[CH:2]=[CH:3][S:4][C:5]=2[CH3:9])[O:18]1

Inputs

Step One
Name
Quantity
571 mg
Type
reactant
Smiles
BrC1=CSC=C1C
Step Two
Name
Quantity
1.41 mL
Type
reactant
Smiles
[Li]CCCC
Step Three
Name
Quantity
775 μL
Type
reactant
Smiles
C(C)(C)OB1OC(C(O1)(C)C)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1(OB(OC1(C)C)C1=C(SC=C1)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 189 mg
YIELD: PERCENTYIELD 26%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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